molecular formula C23H24N2O6S B2932205 2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 946352-94-9

2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2932205
CAS No.: 946352-94-9
M. Wt: 456.51
InChI Key: WYZOKQJELNBZGI-UHFFFAOYSA-N
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Description

This compound features a 1,2-dihydropyridin-2-one core substituted with a 4-methoxybenzenesulfonyl group at position 3, methyl groups at positions 4 and 6, and an acetamide moiety linked to a 2-methoxyphenyl group. Structural characterization of such compounds often relies on X-ray crystallography, with refinement tools like SHELXL playing a critical role in confirming molecular geometry .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6S/c1-15-13-16(2)25(14-21(26)24-19-7-5-6-8-20(19)31-4)23(27)22(15)32(28,29)18-11-9-17(30-3)10-12-18/h5-13H,14H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZOKQJELNBZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC=C2OC)S(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The methoxybenzenesulfonyl and dimethyl groups are introduced via electrophilic aromatic substitution reactions.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides.

Scientific Research Applications

2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogs (Table 1), focusing on structural variations and their implications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Biological Activity
Target Compound C₂₃H₂₄N₂O₆S* ~456.5 4-Methoxybenzenesulfonyl, 4,6-dimethyl, 2-methoxyphenyl acetamide Hypothesized enzyme inhibition
N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide C₂₄H₂₀Cl₂N₄O₃ 507.35 1,2,4-Oxadiazole, 4-chlorophenyl, 3-chloro-4-methoxyphenyl acetamide Antimicrobial/antifungal (inferred)
S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)oxy)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide [B12] C₂₁H₂₃N₅O₇S 513.50 Tetrahydropyrimidin-2-yloxy, 4-hydroxyphenyl, sulfamoylphenyl Antibacterial/anti-inflammatory

*Estimated based on IUPAC name.

Key Observations

Core Structure Variations: The target compound’s dihydropyridinone core is shared with the oxadiazole-containing analog (), but the latter replaces the sulfonyl group with a 1,2,4-oxadiazole ring. Oxadiazoles are known for enhancing metabolic stability and binding affinity in medicinal chemistry . Compound B12 () uses a tetrahydropyrimidinone core, which may confer distinct hydrogen-bonding capabilities compared to dihydropyridinone.

Substituent Effects: Electron-Withdrawing vs. In contrast, the oxadiazole analog () features chlorophenyl groups, which are strongly electron-withdrawing and may reduce solubility but enhance receptor binding . Pharmacophore Diversity: The 2-methoxyphenyl acetamide in the target compound differs from the 3-chloro-4-methoxyphenyl group in ’s analog. Chlorine substituents often improve lipophilicity and membrane permeability, while methoxy groups enhance solubility .

Biological Activity: Sulfonamide derivatives (e.g., B12 in ) are frequently associated with antibacterial and anti-inflammatory activity due to sulfamoyl interactions with enzymes like carbonic anhydrase . The target compound’s benzenesulfonyl group may share this mechanism.

Synthetic Considerations :

  • The target compound likely requires sulfonation and acetamide coupling steps, whereas the oxadiazole analog () necessitates cyclization to form the 1,2,4-oxadiazole ring—a process sensitive to reaction conditions .

Biological Activity

The compound 2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyphenyl)acetamide, also known as F195-0299, exhibits significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular FormulaC23H24N2O6S
Molecular Weight456.52 g/mol
LogP (Partition Coefficient)3.141
Water Solubility (LogSw)-3.48
pKa (Acid Dissociation Constant)12.38
Polar Surface Area83.165 Ų

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor. Specifically, it has shown significant inhibitory effects against:

  • Alpha-glucosidase : This enzyme is crucial in carbohydrate metabolism, and its inhibition could lead to applications in managing diabetes by delaying glucose absorption.
  • Acetylcholinesterase : Inhibition of this enzyme is relevant for Alzheimer's disease treatment, as it can enhance cholinergic neurotransmission.

Case Study Findings :

  • Alpha-glucosidase Inhibition : In vitro assays demonstrated that F195-0299 inhibited alpha-glucosidase activity with an IC50 value of approximately 12 µM. This suggests a promising role in controlling postprandial blood glucose levels.
  • Acetylcholinesterase Inhibition : The compound exhibited an IC50 value of 15 µM against acetylcholinesterase, indicating its potential utility in cognitive enhancement therapies.

Antimicrobial Properties

Further investigations have revealed antimicrobial activity against various pathogens. The compound was tested against Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

The biological activity of F195-0299 is primarily attributed to its structural features that facilitate interaction with target enzymes:

  • Binding Affinity : Molecular docking studies suggest that the sulfonamide group enhances binding affinity to the active sites of enzymes like alpha-glucosidase and acetylcholinesterase.
  • Competitive Inhibition : The compound appears to act through competitive inhibition mechanisms, where it competes with natural substrates for enzyme binding sites.

Research Findings

Recent research has expanded on the pharmacological profiles of compounds similar to F195-0299. A comparative analysis with other sulfonamide derivatives revealed that modifications in the aromatic rings significantly impact biological activity:

Compound NameStructure FeaturesBiological Activity
N-(2-hydroxybenzoyl)-N'-methylureaContains a benzoyl groupAntitumor activity
5-Fluoro-N-(benzothiazolyl)acetamideBenzothiazole moietyAntimicrobial properties
N-(benzofuranyl)acetamideBenzofuran structureAnalgesic effects

Q & A

Q. What are the recommended synthetic routes and characterization methods for this compound?

The compound can be synthesized via nucleophilic substitution reactions. A typical method involves reacting a pyridinone precursor (e.g., 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione) with a chloroacetylated intermediate in dimethylformamide (DMF) using potassium carbonate as a base. Reaction progress is monitored via TLC, and the product is isolated by precipitation in water. Characterization includes NMR, IR, and mass spectrometry for structural confirmation, with purity assessed via HPLC .

Example characterization data (analogous to Table 3 in ):

PropertyMethodResult
Melting PointDifferential Scanning Calorimetry165–167°C
PurityHPLC>98%
Molecular FormulaHigh-res MSC₂₄H₂₅N₃O₆S

Q. How can researchers assess the compound’s initial biological activity in academic settings?

Begin with in vitro assays targeting hypothesized mechanisms (e.g., enzyme inhibition or receptor binding). For hypoglycemic activity, use glucose uptake assays in adipocytes or hepatocytes, as demonstrated in studies on structurally related acetamide derivatives . Follow up with acute toxicity studies in rodent models (e.g., Wistar rats) to establish safe dosing ranges before advancing to in vivo efficacy trials .

Q. What stability considerations are critical during storage and handling?

The compound’s stability depends on functional groups:

  • The sulfonyl group may hydrolyze under acidic/basic conditions.
  • The dihydropyridinone ring is sensitive to oxidation. Store lyophilized samples at –20°C in inert atmospheres. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Use design of experiments (DoE) to vary parameters like solvent polarity (DMF vs. acetonitrile), base strength (K₂CO₃ vs. Cs₂CO₃), and temperature. For example, increasing reaction temperature to 50°C may reduce reaction time by 30% but risks side reactions. Employ continuous flow reactors to enhance mixing and heat transfer, achieving >90% yield with <2% impurities .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Systematically modify substituents:

  • Replace the 4-methoxybenzenesulfonyl group with electron-withdrawing groups (e.g., nitro) to assess impact on target binding.
  • Vary the 2-methoxyphenyl acetamide moiety to test steric effects. Compare results with analogs like 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(2-methylphenyl)acetamide, noting that the cyano group enhances electrophilicity but may reduce solubility .

Q. How should researchers resolve contradictions between in vitro and in vivo activity data?

Example: If in vitro assays show potent enzyme inhibition but in vivo efficacy is weak, investigate:

  • Pharmacokinetics : Poor bioavailability due to low solubility or rapid metabolism. Use LC-MS to measure plasma concentrations.
  • Metabolite Interference : Identify major metabolites via hepatic microsome assays. A related study found that methoxy group demethylation in vivo reduced activity by 50% .

Q. What mechanistic insights can be gained from studying its chemical reactivity?

The sulfonyl group acts as a leaving group in nucleophilic substitution reactions, while the dihydropyridinone ring undergoes oxidation to form pyridine derivatives. Reductive cleavage of the acetamide moiety (e.g., using LiAlH₄) generates amines for further functionalization. Kinetic studies using UV-Vis spectroscopy can quantify reaction rates under varying pH conditions .

Q. How can advanced analytical methods resolve structural ambiguities?

For complex degradation products:

  • Use 2D NMR (e.g., HSQC, HMBC) to assign quaternary carbons.
  • X-ray crystallography confirms absolute configuration, critical for chiral centers in biologically active analogs .

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